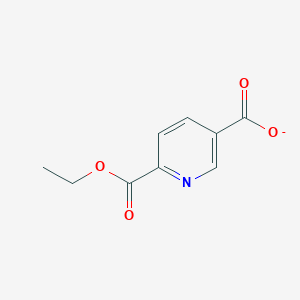

Ethyl 2,5-pyridine-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8NO4- |

|---|---|

Molecular Weight |

194.16 g/mol |

IUPAC Name |

6-ethoxycarbonylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(13)7-4-3-6(5-10-7)8(11)12/h3-5H,2H2,1H3,(H,11,12)/p-1 |

InChI Key |

WCLCDQBGCADVSY-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Diethyl 2,5-pyridinedicarboxylate physical properties

An In-depth Technical Guide on the Physical Properties of Diethyl 2,5-pyridinedicarboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount for successful experimental design and product formulation. This guide provides a detailed overview of the physical properties of Diethyl 2,5-pyridinedicarboxylate, a heterocyclic compound with applications in medicinal chemistry and materials science.[1]

Core Physical and Chemical Data

Diethyl 2,5-pyridinedicarboxylate is a pyridine derivative with two ethyl ester functional groups. Its chemical structure and properties make it a valuable intermediate in organic synthesis.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₄ | [2] |

| Molecular Weight | 223.2252 g/mol | [2] |

| Appearance | Pale yellow crystals, Solid | [2][3] |

| Melting Point | 46-47 °C | [3] |

| Purity | 98% | [2] |

| InChI | InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-6-9(12-7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | [2] |

| InChI Key | AFWWHZBUQWEDLS-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCOC(=O)c1ccc(nc1)C(=O)OCC |

Experimental Protocols

A common method for the synthesis of Diethyl 2,5-pyridinedicarboxylate is through the Fischer esterification of 2,5-pyridinedicarboxylic acid.[1][3] This established protocol provides a reliable means of producing the compound in a laboratory setting.

Synthesis of Diethyl 2,5-pyridinedicarboxylate [3]

-

Reaction Setup: A suspension of 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol is prepared.

-

Acid Addition: 100 mL of concentrated sulfuric acid is slowly added to the suspension over a period of 1.5 hours. The solid will gradually dissolve during this process.

-

Reflux: The resulting brown reaction mixture is refluxed for 16 hours.

-

Azeotropic Distillation: 200 mL of benzene is added, and the benzene/ethanol/water azeotrope is removed at a rate of 30 mL every 30 minutes. A 1:1 mixture of benzene and ethanol is added at 30-minute intervals to maintain the reaction volume. This process is continued for 5 hours.

-

Workup: The reaction mixture is poured onto 30 L of ice-water. Solid sodium bicarbonate (NaHCO₃) is then carefully added until the mixture is neutralized.

-

Extraction: The aqueous mixture is extracted three times with 1 L portions of ethyl acetate.

-

Purification: The combined ethyl acetate layers are washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated to yield a yellow solid. This crude product is then purified by silica gel chromatography using a solvent system of 25% diethyl ether in hexane, followed by 50% diethyl ether in hexane.

-

Recrystallization: The purified solid is recrystallized from a mixture of diethyl ether and hexane to yield pale yellow crystals of Diethyl 2,5-pyridinedicarboxylate.[3]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of Diethyl 2,5-pyridinedicarboxylate.

References

Ethyl 2,5-pyridinedicarboxylate: A Versatile Building Block in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide to Ethyl 2,5-Pyridinedicarboxylate

Ethyl 2,5-pyridinedicarboxylate, also known as diethyl isocinchomeronate, is a pyridine derivative with the CAS number 5552-44-3.[1] This compound serves as a crucial intermediate and fundamental building block in various fields of organic synthesis, including medicinal chemistry and materials science.[2] Its utility stems from the reactivity of both the pyridine ring and the two ethyl ester functionalities, which allow for a wide range of chemical transformations.[2]

Physicochemical Properties

Ethyl 2,5-pyridinedicarboxylate is a white to pale yellow crystalline solid at room temperature.[3][4][5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5552-44-3 | [1][4] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][4][5] |

| Molecular Weight | 223.23 g/mol | [1][4][5] |

| Melting Point | 46 °C | [1][4] |

| Boiling Point | 181 °C at 17 mmHg | [1] |

| Appearance | White to pale yellow solid/crystals | [3][4][5] |

| SMILES | CCOC(=O)c1ccc(cn1)C(=O)OCC | [5] |

| InChI | 1S/C11H13NO4/c1-3-15-10(13)8-5-6-9(12-7-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | [5][6] |

| InChIKey | AFWWHZBUQWEDLS-UHFFFAOYSA-N | [5][6] |

Synthesis

The most common and straightforward method for synthesizing Ethyl 2,5-pyridinedicarboxylate is through the Fischer esterification of 2,5-pyridinedicarboxylic acid.[2] This reaction involves treating the dicarboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, under reflux conditions.[2][7]

Experimental Protocol: Fischer Esterification

A detailed experimental protocol for the synthesis of Ethyl 2,5-pyridinedicarboxylate is as follows:

-

Reaction Setup: A suspension of 2,5-pyridinedicarboxylic acid (100 g, 0.6 mol) in absolute ethanol (300 mL) is prepared in a suitable reaction flask.[3]

-

Acid Addition: Concentrated sulfuric acid (100 mL) is slowly added to the suspension over a period of 1.5 hours.[3] During the addition, the solid starting material gradually dissolves.[3]

-

Reflux: The reaction mixture is heated to reflux and maintained for 16 hours.[3]

-

Work-up:

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[3][7] Further purification can be achieved by recrystallization from an ether/hexane mixture to give pale yellow crystals of Ethyl 2,5-pyridinedicarboxylate.[3]

Caption: Synthesis workflow for Ethyl 2,5-pyridinedicarboxylate via Fischer esterification.

Reactivity and Chemical Transformations

The chemical versatility of Ethyl 2,5-pyridinedicarboxylate is attributed to its two primary reactive sites: the ester functionalities and the pyridine nitrogen.[2]

-

Ester Group Transformations: The ethyl ester groups can undergo various transformations.[2]

-

Hydrolysis: Under acidic or basic conditions, the esters can be hydrolyzed back to the parent 2,5-pyridinedicarboxylic acid.[2] This is often a preliminary step for creating derivatives that require free carboxylic acid groups.[2]

-

Amidation: Reaction with amines can convert the esters to the corresponding amides.

-

Reduction: The ester groups can be reduced to alcohols.[2]

-

Transesterification: Reaction with other alcohols in the presence of a catalyst can exchange the ethyl groups for other alkyl groups.[2]

-

-

Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring can act as a nucleophile or a base.[2] It can also be quaternized to form pyridinium salts.[2]

Caption: Key chemical transformations of Ethyl 2,5-pyridinedicarboxylate.

Applications in Research and Development

Ethyl 2,5-pyridinedicarboxylate is a valuable precursor in the synthesis of a wide array of more complex molecules for various applications.

Medicinal Chemistry

Pyridine derivatives are of significant interest in medicinal chemistry, and Ethyl 2,5-pyridinedicarboxylate serves as a key intermediate in their synthesis.[2][8] While direct applications of the compound are part of ongoing research, its structural motifs are found in various biologically active molecules.[2] For instance, derivatives of the closely related pyridine-2,4-dicarboxylic acid have been investigated as enzyme inhibitors.[2]

The parent compound, 2,5-pyridinedicarboxylic acid, has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in various human diseases.[9] It effectively blocks the D-DT-induced activation of the cell surface receptor CD74.[9] Furthermore, 2,5-pyridinedicarboxylic acid is noted as an intermediate for antiviral agents.[2]

Recent studies have also explored the synthesis of novel pyridine-2,5-dicarboxylate esters bearing natural product fragments as potential anti-trypanosomatid agents for treating diseases like Chagas disease and Leishmaniasis.[10]

Materials Science

In the field of materials science, the parent 2,5-pyridinedicarboxylic acid is utilized as an organic linker in the synthesis of metal-organic frameworks (MOFs).[2] These materials possess porous structures with potential applications in gas storage and separation.[2] The inclusion of the nitrogen atom from the pyridine ring can enhance the hydrophilicity of the MOFs.[2] Additionally, polymers derived from 2,5-diethyl pyridinedicarboxylate are being explored as potential bio-based alternatives to traditional plastics, exhibiting comparable thermal properties.[2][11]

Caption: Role as a building block in materials science and medicinal chemistry.

Spectroscopic Data

The characterization of Ethyl 2,5-pyridinedicarboxylate is confirmed through various spectroscopic techniques.

-

¹H NMR (CDCl₃): δ 1.47 and 1.50 (2 t, J=7.5 Hz, 6H, CO₂CH₂CH₃), 4.55 and 4.62 (2 q, J=7.5 Hz, 4H, CO₂CH₂CH₃), 8.17 (d, J=8 Hz, 1H, 3'-H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H, 4'-H), 9.33 (d, J=2.5 Hz, 1H, 6'-H).[3]

-

IR (mull): 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750 cm⁻¹.[3]

-

Mass Spectrometry and ¹³C NMR: Data from these techniques are also used to confirm the structure of the compound and its derivatives.[6][10]

Safety and Handling

Ethyl 2,5-pyridinedicarboxylate is stable under normal conditions.[12] It is incompatible with strong oxidizing agents.[12] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. chembk.com [chembk.com]

- 2. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. securewellnessgroup.com [securewellnessgroup.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 2,5-PYRIDINEDICARBOXYLIC ACID DIETHYL ESTER(5552-44-3) 1H NMR spectrum [chemicalbook.com]

- 7. 2,5-PYRIDINEDICARBOXYLIC ACID DIETHYL ESTER | 5552-44-3 [chemicalbook.com]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 2,5-Pyridinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy data for ethyl 2,5-pyridinedicarboxylate (also known as diethyl 2,5-pyridinedicarboxylate). Included are the spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for spectroscopic analysis.

Infrared Spectroscopy Data

The infrared spectrum of ethyl 2,5-pyridinedicarboxylate reveals key functional groups present in the molecule. The data presented below was obtained from the Spectral Database for Organic Compounds (SDBS), a comprehensive database maintained by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.

Table 1: FTIR Spectral Data for Ethyl 2,5-Pyridinedicarboxylate

| Wavenumber (cm⁻¹) | Transmittance (%) | Tentative Assignment |

| 3081 | 86 | Aromatic C-H stretch |

| 2984 | 74 | Asymmetric C-H stretch (CH₃) |

| 2942 | 82 | Asymmetric C-H stretch (CH₂) |

| 2907 | 86 | Symmetric C-H stretch (CH₂) |

| 1723 | 9 | C=O stretch (ester) |

| 1591 | 55 | C=C/C=N stretch (pyridine ring) |

| 1476 | 65 | CH₂ scissoring |

| 1445 | 68 | Asymmetric C-H bend (CH₃) |

| 1393 | 72 | Symmetric C-H bend (CH₃) |

| 1372 | 60 | CH₂ wagging |

| 1288 | 20 | Asymmetric C-O-C stretch (ester) |

| 1131 | 24 | Symmetric C-O-C stretch (ester) |

| 1104 | 33 | In-plane C-H bend (pyridine ring) |

| 1024 | 60 | C-C stretch |

| 913 | 74 | Out-of-plane C-H bend (pyridine ring) |

| 853 | 75 | Out-of-plane C-H bend (pyridine ring) |

| 764 | 64 | Out-of-plane C-H bend (pyridine ring) |

| 708 | 78 | Ring bending (pyridine) |

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 11286.

Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method

The following protocol outlines the standard procedure for obtaining an FTIR spectrum of a solid sample, such as ethyl 2,5-pyridinedicarboxylate, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Analytical balance (readable to 0.1 mg)

-

Oven or desiccator for drying

-

Spectroscopy grade potassium bromide (KBr), dried

-

Ethyl 2,5-pyridinedicarboxylate sample

-

Spatula and weighing paper

Procedure:

-

Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven at approximately 110°C for several hours and then cooling it in a desiccator. The sample, ethyl 2,5-pyridinedicarboxylate, should also be free of moisture.

-

Sample Preparation: Weigh approximately 1-2 mg of the ethyl 2,5-pyridinedicarboxylate sample and 100-200 mg of dry KBr powder. The ideal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

Grinding and Mixing: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for reducing particle size and minimizing light scattering.

-

Pellet Formation:

-

Assemble the pellet die.

-

Transfer a portion of the KBr-sample mixture into the die.

-

Level the powder surface gently with a spatula.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: Thoroughly clean the mortar, pestle, and pellet die with an appropriate solvent (e.g., acetone or ethanol) and ensure they are completely dry before the next use.

Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation in FTIR analysis.

Caption: Workflow for FTIR analysis of a solid sample.

An In-Depth Technical Guide to the Mass Spectrometry of Diethyl 2,5-Pyridinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of diethyl 2,5-pyridinedicarboxylate, a key chemical intermediate in pharmaceutical and materials science. This document details the compound's fragmentation behavior under electron ionization (EI), presents quantitative mass spectral data, and outlines a standardized experimental protocol for its analysis.

Introduction

Diethyl 2,5-pyridinedicarboxylate (C11H13NO4) is a diester derivative of pyridine-2,5-dicarboxylic acid.[1][2] Its chemical structure plays a crucial role in its mass spectrometric fingerprint, providing valuable information for its identification and characterization in complex matrices. Understanding the fragmentation patterns is essential for researchers in drug metabolism, impurity profiling, and quality control.

Molecular Properties

| Property | Value |

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.23 g/mol [2] |

| CAS Number | 5552-44-3[2] |

| InChIKey | AFWWHZBUQWEDLS-UHFFFAOYSA-N[3] |

Electron Ionization Mass Spectrometry (EI-MS) Data

The mass spectrum of diethyl 2,5-pyridinedicarboxylate is characterized by a distinct fragmentation pattern under electron ionization. The molecular ion and key fragment ions are summarized below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 223 | 2.2 | [M]+• (Molecular Ion) |

| 178 | 14.8 | [M - C2H5O]+ |

| 179 | 14.7 | [M - C2H4O]+• |

| 151 | 100.0 | [M - C2H5O - C2H4]+• (Base Peak)[1][3] |

| 150 | 12.5 | [M - C2H5O - C2H5]+ |

| 123 | 11.8 | [M - 2(C2H5O)]+• |

| 105 | 3.6 | [C6H4NO]+ |

| 77 | 6.2 | [C5H4N]+ |

Data sourced from MS-IW-2141.[3]

Fragmentation Pathway

The fragmentation of diethyl 2,5-pyridinedicarboxylate upon electron ionization is primarily driven by the loss of the ethoxy groups and subsequent rearrangements. The proposed fragmentation pathway is illustrated below.

Caption: Proposed EI fragmentation pathway of diethyl 2,5-pyridinedicarboxylate.

The initial ionization event forms the molecular ion at m/z 223. The primary fragmentation route involves the loss of an ethoxy radical (•OC2H5) to form the ion at m/z 178. Alternatively, a McLafferty rearrangement can lead to the loss of ethylene oxide (C2H4O) to produce the ion at m/z 179. The base peak at m/z 151 is formed by the subsequent loss of an ethylene molecule from the m/z 178 fragment. Further fragmentation through the loss of carbon monoxide and other small molecules leads to the smaller ions observed in the spectrum.

Experimental Protocol

This section details a typical protocol for acquiring the EI mass spectrum of diethyl 2,5-pyridinedicarboxylate.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (10:1)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Final Hold: 5 min at 280 °C

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV[3]

-

Source Temperature: 120 °C[3]

-

Sample Inlet Temperature: 100 °C[3]

-

Mass Range: m/z 40-300

-

Scan Rate: 2 scans/sec

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of diethyl 2,5-pyridinedicarboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to a final concentration of 10 µg/mL for analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of diethyl 2,5-pyridinedicarboxylate.

Caption: General workflow for GC-MS analysis.

This workflow outlines the key stages from sample preparation to final data analysis and reporting, providing a clear and logical sequence for reproducible results.

Conclusion

The mass spectrometry of diethyl 2,5-pyridinedicarboxylate provides a reliable method for its identification and characterization. The well-defined fragmentation pattern, with a prominent base peak at m/z 151, serves as a key identifier. The experimental protocol and workflow detailed in this guide offer a standardized approach for researchers and professionals in various scientific disciplines, ensuring accurate and consistent analytical outcomes.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 2,5-Pyridinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,5-pyridinedicarboxylate, also known as Diethyl 2,5-pyridinedicarboxylate, is a key organic compound featuring a pyridine core functionalized with two ethyl ester groups. Its structural characteristics make it a valuable and versatile building block in the synthesis of more complex molecules, including polymers and pharmaceutical intermediates.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization, tailored for professionals in chemical research and development.

Molecular Identity and Physicochemical Properties

Ethyl 2,5-pyridinedicarboxylate is a distinct diester derivative of isocinchomeronic acid (2,5-pyridinedicarboxylic acid). Its identity is well-established through various analytical methods.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | Diethyl pyridine-2,5-dicarboxylate | |

| Synonyms | 2,5-Pyridinedicarboxylic Acid Diethyl Ester | [2] |

| CAS Number | 5552-44-3 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₄ | [2] |

| Molecular Weight | 223.23 g/mol | [2] |

| Appearance | Pale yellow crystals | |

| Melting Point | 46-47 °C |

Molecular Structure and Spectroscopic Data

The structural elucidation of ethyl 2,5-pyridinedicarboxylate is primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is instrumental in confirming the arrangement of protons within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the two ethyl ester groups.

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Source(s) |

| 1.47 and 1.50 | Triplet (t) | 7.5 | 6H | -CO₂CH₂CH₃ | |

| 4.55 and 4.62 | Quartet (q) | 7.5 | 4H | -CO₂CH₂ CH₃ | |

| 8.17 | Doublet (d) | 8.0 | 1H | Pyridine H-3 | |

| 8.47 | Doublet of Doublets (dd) | 8.0, 2.5 | 1H | Pyridine H-4 | |

| 9.33 | Doublet (d) | 2.5 | 1H | Pyridine H-6 |

A ¹³C NMR spectrum for this compound is also available, providing further confirmation of the carbon framework.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For ethyl 2,5-pyridinedicarboxylate, the most prominent absorption bands are indicative of the ester carbonyl groups.

Table 3: Key Infrared (IR) Absorption Bands (Mull)

| Wavenumber (cm⁻¹) | Functional Group Assignment | Source(s) |

| 1730, 1710 | C=O (Ester carbonyl) stretch | |

| 1600 | C=C / C=N (Pyridine ring) stretch | |

| 1280, 1250 | C-O (Ester) stretch |

Crystallographic Data

As of the latest literature review, a single-crystal X-ray diffraction structure for ethyl 2,5-pyridinedicarboxylate (CAS 5552-44-3) is not publicly available. Structural parameters such as precise bond lengths and angles are therefore typically determined through computational methods like Density Functional Theory (DFT) calculations.[1]

Experimental Protocols

Synthesis via Fischer Esterification

The most common and established method for preparing ethyl 2,5-pyridinedicarboxylate is the Fischer esterification of 2,5-pyridinedicarboxylic acid using ethanol in the presence of a strong acid catalyst.[1]

Protocol:

-

Reaction Setup: Suspend 2,5-pyridinedicarboxylic acid (0.6 mol) in 300 mL of absolute ethanol in a suitable reaction vessel.

-

Catalyst Addition: Slowly add 100 mL of concentrated sulfuric acid dropwise to the suspension over a period of 1.5 hours. The solid starting material will gradually dissolve as the reaction proceeds.

-

Reflux: Heat the resulting brown reaction mixture to reflux and maintain for 16 hours to drive the esterification to completion.[1]

-

Workup - Azeotropic Removal of Water: Add 200 mL of benzene to the mixture. Remove the benzene/ethanol/water azeotrope by distillation at a rate of approximately 30 mL every 30 minutes. Periodically add a 1:1 mixture of benzene/ethanol to maintain the reaction volume. Continue this process for 5 hours.

-

Neutralization: Cool the reaction mixture and pour it onto a large volume of ice-water (approx. 30 L). Carefully add solid sodium bicarbonate (NaHCO₃) in portions until the mixture is neutralized (pH 7-8).

-

Extraction: Extract the aqueous phase multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure to yield the crude product as a yellow solid.

-

Final Purification: Purify the crude solid via silica gel chromatography (e.g., using 25% to 50% diethyl ether in hexane as eluent). Recrystallization from a diethyl ether/hexane mixture yields the final product as pale yellow crystals.

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow for Ethyl 2,5-Pyridinedicarboxylate.

Applications in Research and Development

The bifunctional nature of ethyl 2,5-pyridinedicarboxylate, with its reactive ester groups and the coordinating pyridine nitrogen, makes it a valuable intermediate.[1]

-

Polymer Chemistry: It serves as a monomer for the synthesis of novel bio-based polymers. Polyesters derived from this compound have shown thermal properties comparable to some petroleum-based plastics.[1]

-

Coordination Chemistry: The parent dicarboxylic acid is widely used as an organic linker in the creation of Metal-Organic Frameworks (MOFs), which have applications in gas storage and separation.[1]

-

Organic Synthesis: The ester functionalities can be readily transformed into other groups (e.g., amides, alcohols via reduction), and the pyridine nitrogen can act as a nucleophile or base, allowing for the construction of a wide range of complex heterocyclic molecules for medicinal and agrochemical research.[1]

References

An In-depth Technical Guide to Di-n-propyl Isocinchomeronate

A Note on Nomenclature: This guide addresses the chemical compound Di-n-propyl Isocinchomeronate , as searches for "diethyl isocinchomeronate" consistently lead to information on this closely related and commercially significant substance. It is presumed that the user is interested in the widely documented di-n-propyl variant.

Di-n-propyl isocinchomeronate, also known by trade names such as MGK Repellent 326, is a well-established insect repellent.[1][2] It is frequently used in formulations applied to humans and animals to repel a variety of flying and biting insects, including flies, gnats, mosquitoes, and ticks.[1][3] This compound is typically not used as a sole active ingredient but is combined with other repellents like DEET (N,N-diethyl-m-toluamide) and insecticides such as pyrethrins to broaden the spectrum of activity.[1][2][3] Its primary function is to confuse insects, disrupting their ability to locate a host.[4]

Chemical Identity and Properties

Di-n-propyl isocinchomeronate is the di-n-propyl ester of pyridine-2,5-dicarboxylic acid (isocinchomeronic acid).[2][5]

Table 1: Chemical Identifiers and Properties

| Property | Value |

| Chemical Name | dipropyl pyridine-2,5-dicarboxylate[2] |

| Synonyms | Di-n-propyl isocinchomeronate, MGK 326, Dipropyl 2,5-pyridinedicarboxylate[2][5] |

| CAS Number | 136-45-8[5] |

| Molecular Formula | C₁₃H₁₇NO₄[2][4] |

| Molecular Weight | 251.28 g/mol [2] |

| Appearance | Amber liquid[2][5] |

| Odor | Mild aromatic[2] |

| Boiling Point | 150 °C at 1 mm Hg[2] |

| Density | 1.082 g/cm³ at 20 °C[2] |

| Solubility | Practically insoluble in water[2] |

| Vapor Pressure | 0.000548 mm Hg[5] |

| SMILES | CCCOC(=O)C1=CN=C(C=C1)C(=O)OCCC[2][4] |

| InChIKey | IITCWRFYJWUUPC-UHFFFAOYSA-N[2][4] |

Synthesis

The synthesis of di-n-propyl isocinchomeronate is achieved through the esterification of isocinchomeronic acid with n-propyl alcohol.[4] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[4] The mixture is heated under reflux to drive the reaction to completion, and the water produced during the reaction is removed to shift the equilibrium towards the formation of the ester product.[4] The final product is then purified, commonly by distillation or solvent extraction.[4]

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Dipropyl isocinchomeronate | C13H17NO4 | CID 8693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Di-n-propyl isocinchomeronate [sitem.herts.ac.uk]

- 5. Di-n-propyl isocinchomeronate - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to Diethyl 2,5-Pyridinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl 2,5-pyridinedicarboxylate, a key chemical intermediate. The document details its chemical properties, synthesis, and applications, with a focus on its relevance in medicinal chemistry and materials science.

Chemical Identity and Properties

Diethyl 2,5-pyridinedicarboxylate, also known by its IUPAC name diethyl pyridine-2,5-dicarboxylate, is a diester derivative of pyridine-2,5-dicarboxylic acid.[1][2] It serves as a versatile building block in organic synthesis.[3]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | diethyl pyridine-2,5-dicarboxylate | [2] |

| Synonyms | 2,5-Pyridinedicarboxylic Acid Diethyl Ester, Diethyl isocinchomeronate | [1] |

| CAS Number | 5552-44-3 | [1][4] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |

| Molecular Weight | 223.22 g/mol | [1][2] |

| Appearance | Pale yellow crystals or solid | [1][5] |

| Melting Point | 46-47 °C | [5] |

Synthesis of Diethyl 2,5-Pyridinedicarboxylate

The primary and most established method for synthesizing diethyl 2,5-pyridinedicarboxylate is through the Fischer esterification of 2,5-pyridinedicarboxylic acid with ethanol in the presence of a strong acid catalyst.[3]

2.1. Experimental Protocol: Fischer Esterification

This protocol is based on a common laboratory-scale synthesis of diethyl 2,5-pyridinedicarboxylate.

Materials:

-

2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Benzene (for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Diethyl ether (Et₂O)

-

Hexane

-

Suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol in a suitable reaction flask.

-

Slowly add 100 mL of concentrated sulfuric acid to the suspension over a period of 1.5 hours with stirring. The solid will gradually dissolve.

-

Heat the reaction mixture to reflux and maintain for 16 hours.

-

After reflux, add 200 mL of benzene. Remove the benzene/ethanol/water azeotrope by distillation at a rate of approximately 30 mL every 30 minutes. Periodically add a 1:1 mixture of benzene/ethanol to maintain the reaction volume. Continue this process for 5 hours.

-

Pour the cooled reaction mixture onto 30 L of ice-water.

-

Neutralize the mixture by carefully adding solid sodium bicarbonate until the pH is between 7 and 8.

-

Extract the aqueous phase with ethyl acetate (4 x 50 mL).

-

Combine the organic extracts and wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product as a yellow solid.

Purification: [5]

-

Purify the crude solid by column chromatography on silica gel, eluting with a gradient of 25% to 50% diethyl ether in hexane.

-

Recrystallize the purified solid from diethyl ether/hexane to yield pale yellow crystals of diethyl 2,5-pyridinedicarboxylate.

Yield: Approximately 90 g (75-80% yield).[4][5]

Table 2: Spectroscopic Data for Diethyl 2,5-Pyridinedicarboxylate

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 1.47 and 1.50 (2 t, J=7.5 Hz, 6H, CO₂CH₂CH₃), 4.55 and 4.62 (2 q, J=7.5 Hz, 4H, CO₂CH₂CH₃), 8.17 (d, J=8 Hz, 1H, 3'-H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H, 4'-H), 9.33 (d, J=2.5 Hz, 1H, 6'-H) | [5] |

| IR (mull, cm⁻¹) | 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750 | [5] |

2.2. Synthesis Workflow Diagram

Applications in Research and Development

Diethyl 2,5-pyridinedicarboxylate is a valuable intermediate in several areas of chemical research and development due to the reactivity of its pyridine ring and ester functionalities.[3]

3.1. Medicinal Chemistry

The pyridine core is a common scaffold in many biologically active molecules. Diethyl 2,5-pyridinedicarboxylate serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The ester groups can be readily transformed into other functional groups such as amides or can be hydrolyzed back to carboxylic acids, allowing for further derivatization.[3]

3.2. Materials Science

The corresponding diacid, pyridine-2,5-dicarboxylic acid, obtained from the hydrolysis of diethyl 2,5-pyridinedicarboxylate, is utilized as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[3] These materials possess porous structures and have potential applications in areas such as gas storage and separation. The nitrogen atom in the pyridine ring can enhance the hydrophilicity of the resulting MOFs.[3]

3.3. Logical Relationship of Applications

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Diethyl 2,5-pyridinedicarboxylate | C11H13NO4 | CID 254728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]

- 4. 2,5-PYRIDINEDICARBOXYLIC ACID DIETHYL ESTER | 5552-44-3 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility of Diethyl 2,5-Pyridinedicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethyl 2,5-pyridinedicarboxylate, a key intermediate in pharmaceutical and materials science. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide also includes data for a structurally related compound to provide valuable insights. Furthermore, it details a standard experimental protocol for solubility determination and visualizes key processes to aid in research and development.

Introduction to Diethyl 2,5-Pyridinedicarboxylate

Diethyl 2,5-pyridinedicarboxylate, also known as diethyl isocinchomeronate, is a diester derivative of pyridine-2,5-dicarboxylic acid. Its chemical structure, featuring a pyridine ring and two ethyl ester functional groups, makes it a versatile building block in organic synthesis. It serves as a crucial intermediate in the creation of more complex molecules for applications in medicinal chemistry and the development of metal-organic frameworks (MOFs).

Solubility Profile

Currently, specific quantitative solubility data for diethyl 2,5-pyridinedicarboxylate in a range of organic solvents is not extensively reported in peer-reviewed literature. Most sources qualitatively describe the compound as being soluble in organic solvents.

Qualitative Solubility

General observations from synthesis and purification procedures indicate that diethyl 2,5-pyridinedicarboxylate is soluble in common organic solvents such as ethanol and ethyl acetate. During its synthesis via Fischer esterification of pyridine-2,5-dicarboxylic acid in ethanol, the starting material gradually dissolves as it converts to the more soluble diethyl ester form[1].

Quantitative Solubility of a Structurally Related Compound

To provide a quantitative reference, the solubility of a structurally similar compound, diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (DDC), is presented below. While the core pyridine dicarboxylate structure is modified, this data offers a useful approximation for formulation and experimental design.

| Solvent | Abbreviation | Solubility (mg/mL) |

| Ethanol | EtOH | ~20 |

| Dimethyl Sulfoxide | DMSO | ~20 |

| Dimethylformamide | DMF | ~30 |

This data is for Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (DDC) and should be used as an estimate for diethyl 2,5-pyridinedicarboxylate.

Experimental Protocol for Solubility Determination

The following section outlines a standard experimental protocol for determining the solubility of a compound like diethyl 2,5-pyridinedicarboxylate in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.

Materials and Apparatus

-

Diethyl 2,5-pyridinedicarboxylate (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of diethyl 2,5-pyridinedicarboxylate to a conical flask containing a known volume of the selected organic solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette.

-

Immediately filter the sample using a syringe filter compatible with the solvent to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed evaporation dish.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it again.

-

Calculation

The solubility (S) in g/100 mL can be calculated using the following formula:

S = [ (m_final - m_dish) / V_sample ] * 100

Where:

-

m_final is the final mass of the dish with the dried solute.

-

m_dish is the initial mass of the empty dish.

-

V_sample is the volume of the filtered sample taken.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a typical synthesis route for diethyl 2,5-pyridinedicarboxylate.

References

Crystal structure of ethyl 2,5-pyridinedicarboxylate complexes

An In-depth Technical Guide on the Crystal Structure of Ethyl 2,5-Pyridinedicarboxylate Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, and its ester derivatives such as diethyl 2,5-pyridinedicarboxylate, are versatile organic ligands in the field of coordination chemistry and crystal engineering. The presence of a pyridyl nitrogen atom and two carboxylate groups allows for diverse coordination modes with various metal ions, leading to the formation of a wide array of coordination complexes and polymers with interesting structural topologies and potential applications.[1][2] In medicinal chemistry, pyridine derivatives are of significant interest, and understanding their coordination behavior is crucial for the design of novel therapeutic agents and drug delivery systems.[2] This guide provides a detailed overview of the synthesis, crystal structure, and characterization of metal complexes involving the pyridine-2,5-dicarboxylate ligand.

Synthesis and Experimental Protocols

The synthesis of metal complexes with pyridine-2,5-dicarboxylate typically involves the reaction of a metal(II) salt with pyridine-2,5-dicarboxylic acid (H2pydc) and often includes co-ligands such as ethylenediamine (en) or 2,2'-bipyridine (bipy) to influence the final structure.[3] Hydrothermal synthesis is a common method employed for growing single crystals suitable for X-ray diffraction.[3]

General Synthesis of M(II)-Pyridine-2,5-dicarboxylate Complexes[3]

A general procedure for the synthesis of M(II) (where M = Co, Ni, Cu) complexes with pyridine-2,5-dicarboxylic acid and co-ligands is as follows:

-

Reactant Mixture: A solution of the corresponding metal(II) salt (e.g., CoCl2·6H2O, Ni(NO3)2·6H2O, CuCl2·2H2O) in water is prepared.

-

Ligand Addition: Pyridine-2,5-dicarboxylic acid and a co-ligand like ethylenediamine or 2,2'-bipyridine are added to the metal salt solution.

-

pH Adjustment: The pH of the mixture is adjusted using a suitable base (e.g., NaOH) to facilitate deprotonation of the carboxylic acid groups and complex formation.

-

Hydrothermal Reaction: The resulting solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours).

-

Crystallization: After slow cooling to room temperature, crystalline products are formed, which are then washed with deionized water and dried.

Experimental Workflow

Caption: A flowchart illustrating the synthesis and characterization process for metal-organic complexes.

Crystal Structure and Data

Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of atoms in these complexes. The pyridine-2,5-dicarboxylate ligand can adopt various coordination modes, leading to the formation of mononuclear, binuclear, or polynuclear structures. The geometry of the metal centers is also a key feature, with distorted octahedral and square pyramidal geometries being commonly observed.[3]

Crystallographic Data for M(II)-Pyridine-2,5-dicarboxylate Complexes

The following table summarizes the crystal data and structure refinement parameters for a series of cobalt(II), nickel(II), and copper(II) complexes with pyridine-2,5-dicarboxylic acid.[3]

| Parameter | [Co(en)3][Co(pydc)2(H2O)2]·2H2O | [Ni(Hpydc)2(H2O)2] | [Cu(en)2(H2O)][Cu3(pydc)4(en)2(H2O)2]·3H2O |

| Empirical Formula | C20H42Co2N8O12 | C14H12N2NiO10 | C38H68Cu4N12O24 |

| Formula Weight | 700.44 | 426.97 | 1263.09 |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | C2/c | P-1 | P21/c |

| a (Å) | 14.063(5) | 5.0868(2) | 16.5091(2) |

| b (Å) | 17.629(6) | 6.6513(2) | 13.0013(2) |

| c (Å) | 13.226(5) | 12.2534(4) | 24.3865(3) |

| α (°) | 90 | 94.612(2) | 90 |

| β (°) | 119.982(4) | 98.850(3) | 115.975(1) |

| γ (°) | 90 | 98.850(3) | 90 |

| V (ų) | 2840.2(17) | 379.26(2) | 4705.57(12) |

| Z | 4 | 1 | 4 |

| Calculated Density (g cm⁻³) | 1.638 | 1.869 | 1.783 |

| R1 / wR2 | 0.043 / 0.106 | 0.030 / 0.077 | 0.043 / 0.103 |

Selected Bond Distances and Angles

The coordination environment around the metal centers can be further understood by examining selected bond lengths and angles.

| Complex | Bond | Length (Å) | Angle | Degrees (°) |

| [Co(en)3][Co(pydc)2(H2O)2]·2H2O | Co1–N1 | 1.950(3) | N1–Co1–N2 | 85.72(12) |

| Co1–N2 | 1.964(3) | N3–Co1–N2 | 90.44(11) | |

| Co1–N3 | 1.959(2) | |||

| [Ni(Hpydc)2(H2O)2] | Ni1–N1 | 2.0765(18) | N1–Ni1–O4 | 92.38(12) |

| Ni1–O4 | 2.0546(15) | O4–Ni1–O5 | 86.34(14) | |

| Ni1–O5 | 2.0644(16) |

Supramolecular Assembly and Interactions

Beyond the primary coordination bonds, non-covalent interactions such as hydrogen bonds and π-π stacking play a crucial role in the formation of the final three-dimensional supramolecular architecture.[3][4] In many of these crystal structures, extensive networks of O–H···O, N–H···O, and C–H···O hydrogen bonds link the complex molecules into higher-dimensional frameworks.[3] The presence of water molecules of crystallization often facilitates the formation of these hydrogen-bonding networks.[4]

Logical Relationship of Structural Assembly

Caption: A diagram showing the hierarchical interactions leading to the final crystal structure.

Conclusion

The study of the crystal structures of ethyl 2,5-pyridinedicarboxylate complexes reveals a rich and diverse coordination chemistry. The ability of this ligand to form stable complexes with a variety of metal ions, coupled with the influence of co-ligands and non-covalent interactions, allows for the rational design of novel materials. For drug development professionals, a thorough understanding of these structures is paramount for the development of new metal-based therapeutics and for understanding the interactions of potential drug candidates with biological macromolecules. The detailed crystallographic data and experimental protocols presented in this guide serve as a valuable resource for researchers in these fields.

References

- 1. Structural studies of pyridinedicarboxylic acid regioisomers by powder diffraction in idealized and high-throughput compatible sample formats and at variable temperatures - American Chemical Society [acs.digitellinc.com]

- 2. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of pyridine-2,5-dicarboxylic acid, a key starting material in various chemical and pharmaceutical research endeavors.

Physicochemical Properties

Pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, is a pyridinedicarboxylic acid with carboxy groups at the 2 and 5 positions.[1][2] Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | Pyridine-2,5-dicarboxylic acid | [3] |

| Synonyms | Isocinchomeronic acid, 2,5-Lutidinic acid, ICA | [1][3][4] |

| CAS Number | 100-26-5 | [5][6][7] |

| Molecular Formula | C₇H₅NO₄ | [1][5][6] |

| Molecular Weight | 167.12 g/mol | [1][5][6] |

| Appearance | Yellow to green fine crystalline powder | [1][4] |

| Melting Point | 242-247 °C (decomposes) | [1][8][9] |

| Boiling Point | 295.67 °C (rough estimate) | [4] |

| pKa₁ | 2.46 | [10] |

| pKa₂ | 4.84 | [10] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | 1.237 g/L at 25 °C. Reasonably soluble, especially at elevated temperatures. | [1][4][11] |

| Alcohols (Ethanol, Methanol) | Soluble | [11] |

| Aqueous Bases | Soluble due to salt formation. | [11] |

| Polar Organic Solvents (DMSO, DMF) | Soluble | [10] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of pyridine-2,5-dicarboxylic acid.

¹H NMR Spectroscopy

-

Spectrum: 90 MHz in DMSO-d₆.[11]

-

Description: The ¹H NMR spectrum of pyridine-2,5-dicarboxylic acid in DMSO-d₆ would be expected to show three aromatic proton signals in the downfield region, characteristic of a substituted pyridine ring. The chemical shifts are influenced by the electron-withdrawing carboxylic acid groups.

¹³C NMR Spectroscopy

-

Description: The ¹³C NMR spectrum will exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the carboxylic acid groups will appear at the most downfield chemical shifts, while the five carbons of the pyridine ring will have characteristic shifts based on their position relative to the nitrogen atom and the carboxyl substituents.[7]

Infrared (IR) Spectroscopy

-

Technique: KBr disc.[1]

-

Key Absorptions: The IR spectrum is characterized by a broad absorption band for the O-H stretching of the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. Strong C=O stretching vibrations for the carboxylic acid groups are expected around 1700 cm⁻¹. C-N and C=C stretching vibrations characteristic of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.[1][5][12]

Experimental Protocols

Synthesis of Pyridine-2,5-dicarboxylic Acid

A common method for the preparation of high-purity pyridine-2,5-dicarboxylic acid involves the oxidation of a suitable precursor, such as 6-methylnicotinic acid or its ester.[9]

Methodology:

-

Oxidation: 6-methylnicotinic acid is fully oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous or alkaline solution.[9]

-

Filtration: The resulting mixture is filtered to remove the insoluble manganese dioxide (MnO₂) byproduct.[9]

-

Acidification: The filtrate is then acidified to precipitate the crude pyridine-2,5-dicarboxylic acid.[9]

-

Purification: The crude product is further purified by acid-alkali refining. This involves dissolving the crude product in a dilute alkaline solution (e.g., ammonia), treating with decolorizing carbon, filtering, and then re-precipitating the pure product by adding acid (e.g., hydrochloric acid) to adjust the pH to 2-3.[9]

-

Drying: The purified product is washed and dried to yield high-purity pyridine-2,5-dicarboxylic acid.[9]

Purification

Recrystallization is a standard method for the purification of pyridine-2,5-dicarboxylic acid.

Methodology:

-

Dissolution: Dissolve the crude pyridine-2,5-dicarboxylic acid in a minimum amount of hot water or dilute hydrochloric acid.[1][2]

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Biological Activity and Signaling Pathways

Recent studies have highlighted the biological significance of pyridine-2,5-dicarboxylic acid.

Inhibition of D-dopachrome Tautomerase (D-DT)

Pyridine-2,5-dicarboxylic acid has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT).[6] D-DT is a cytokine involved in inflammatory responses through its interaction with the CD74 receptor. By inhibiting D-DT, pyridine-2,5-dicarboxylic acid can block the D-DT-induced activation of CD74.[6] This selective inhibition makes it a valuable tool for studying the pathophysiological roles of D-DT in various diseases.[6]

Tryptophan Metabolism

Pyridine-2,5-dicarboxylic acid is known to be a metabolite in the tryptophan degradation pathway. This metabolic route is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD).

Applications in Research and Development

Pyridine-2,5-dicarboxylic acid serves as a versatile starting material in several areas:

-

Antiviral Agents: It is a key intermediate in the preparation of novel derivatives with potential antiviral activities.[1][13][14]

-

Coordination Chemistry: It is utilized in the synthesis of three-dimensional coordination polymers, particularly with lanthanide elements, through hydrothermal methods.[1][2]

-

Organocatalysis: It can act as an organocatalyst in multi-component reactions, such as the synthesis of 1,5-benzodiazepine derivatives.[1][2]

-

Material Science: It is used in the synthesis of diorganotin(IV) 2,5-pyridinedicarboxylates, which can form polymeric and macrocyclic structures.[8]

This guide provides a foundational understanding of pyridine-2,5-dicarboxylic acid for professionals engaged in chemical synthesis, drug discovery, and materials science. Its well-defined properties and versatile reactivity make it a compound of significant interest for ongoing and future research.

References

- 1. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) IR Spectrum [chemicalbook.com]

- 2. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2,5-PYRIDINEDICARBOXYLIC ACID DI-N-PROPYL ESTER(136-45-8) IR Spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN101857567A - Preparation method of high-purity 2,5-dipicolinic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,5-PYRIDINEDICARBOXYLIC ACID(100-26-5) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Cas 100-26-5,2,5-PYRIDINEDICARBOXYLIC ACID | lookchem [lookchem.com]

Thermal stability of pyridine-dicarboxylic acid isomers

An In-depth Technical Guide on the Thermal Stability of Pyridine-dicarboxylic Acid Isomers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the six isomers of pyridine-dicarboxylic acid (PDC). Understanding the thermal properties of these compounds is crucial for their application in various fields, including the synthesis of polymers and pharmaceuticals. This document summarizes key quantitative data, details common experimental protocols for thermal analysis, and visualizes important concepts and workflows.

Introduction to Pyridine-dicarboxylic Acid Isomers

Pyridine-dicarboxylic acids are a group of heterocyclic organic compounds consisting of a pyridine ring substituted with two carboxyl groups. The relative positions of these carboxyl groups define the six isomers, each with distinct chemical and physical properties, including thermal stability. These isomers are valuable building blocks in the synthesis of materials like polyesters, where their thermal stability must be sufficient to withstand polycondensation reaction conditions[1].

The six isomers are:

-

Pyridine-2,3-dicarboxylic acid (Quinolinic acid)

-

Pyridine-2,4-dicarboxylic acid (Lutidinic acid)

-

Pyridine-2,5-dicarboxylic acid (Isocinchomeronic acid)

-

Pyridine-2,6-dicarboxylic acid (Dipicolinic acid)

-

Pyridine-3,4-dicarboxylic acid

-

Pyridine-3,5-dicarboxylic acid (Dinicotinic acid)

Quantitative Thermal Stability Data

The thermal behavior of the six PDC isomers has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[1]. The data reveals significant differences in their stability, which is primarily influenced by the position of the carboxylic acid groups on the pyridine ring.

| Isomer Name | Common Name | Melting Point (°C) | Decomposition Temperature (°C) | Thermal Stability Rank |

| Pyridine-3,5-dicarboxylic acid | Dinicotinic acid | 323[2] | > 311[1] | 1 (Most Stable) |

| Pyridine-3,4-dicarboxylic acid | - | - | > 311[1] | 1 (Most Stable) |

| Pyridine-2,6-dicarboxylic acid | Dipicolinic acid | 248 - 250 (dec.)[3] | 235 - 255[1] | 2 (Intermediate) |

| Pyridine-2,4-dicarboxylic acid | Lutidinic acid | 242 - 243[4] | 235 - 255[1] | 2 (Intermediate) |

| Pyridine-2,5-dicarboxylic acid | Isocinchomeronic acid | - | 235 - 255[1] | 2 (Intermediate) |

| Pyridine-2,3-dicarboxylic acid | Quinolinic acid | 188 - 190 (dec.)[5][6] | ~165[1] | 3 (Least Stable) |

The isomers with carboxylic groups in the 2-position (2,3-PDC, 2,4-PDC, 2,5-PDC, and 2,6-PDC) are generally less stable. This is hypothesized to be due to the involvement of the nitrogen atom in the heterocyclic ring, which facilitates the cleavage of CO2 at elevated temperatures[1]. In contrast, the 3,4-PDC and 3,5-PDC isomers exhibit significantly higher thermal stability because the meta and para positions of the carboxylic groups make intermolecular hydrogen bonding with the ring nitrogen less likely[1]. Quinolinic acid (2,3-PDC) is noted as the least stable isomer[1].

Experimental Protocols

The thermal properties of pyridine-dicarboxylic acid isomers are primarily determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[7]. This technique is used to determine the decomposition temperature of the PDC isomers.

Methodology:

-

Sample Preparation: A small quantity of the PDC isomer (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.

-

Atmosphere: An inert gas, such as nitrogen or argon, is passed over the sample at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition[7].

-

Heating Program (Dynamic TGA): The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., 25 °C to 400 °C)[7].

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of mass loss is identified as the decomposition temperature. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperature of the maximum rate of decomposition[7].

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points and enthalpies of fusion and decomposition[8].

Methodology:

-

Sample Preparation: A small amount of the PDC isomer (typically 2-5 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: As with TGA, an inert atmosphere is maintained with a steady flow of nitrogen or argon.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, such as heating at a linear rate of 10 °C/min.

-

Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak indicates melting, and the onset temperature of this peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion[9]. Exothermic events may indicate decomposition or crystallization.

Visualizations

Logical Relationship of Isomer Stability

The following diagram illustrates the relative thermal stability of the pyridine-dicarboxylic acid isomers based on their decomposition temperatures.

Caption: Relative thermal stability of pyridine-dicarboxylic acid isomers.

Experimental Workflow for Thermal Analysis

This diagram outlines the typical workflow for analyzing the thermal properties of a PDC isomer using TGA or DSC.

Caption: General experimental workflow for TGA and DSC analysis.

Proposed Thermal Decomposition Pathway

The thermal decomposition of PDC isomers primarily proceeds via decarboxylation. For isomers with a carboxyl group at the 2-position, the pyridine nitrogen is thought to play a role in facilitating this process.

Caption: Simplified decarboxylation pathway for a PDC isomer.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. Dinicotinic acid - Wikipedia [en.wikipedia.org]

- 3. DPA (DIPICOLINIC ACID) - Ataman Kimya [atamanchemicals.com]

- 4. Lutidinic acid - Wikipedia [en.wikipedia.org]

- 5. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 6. 2,3-Pyridinedicarboxylic acid 99 89-00-9 [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 2,5-Pyridinedicarboxylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2,5-pyridinedicarboxylate, a versatile pyridine derivative with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and the biological activities of its derivatives, with a focus on its relevance to drug discovery and development.

Chemical Identity and Synonyms

Ethyl 2,5-pyridinedicarboxylate is a diester derivative of pyridine-2,5-dicarboxylic acid. It is a key synthetic intermediate used in the development of a variety of functional molecules.

Table 1: Chemical Identifiers and Synonyms

| Property | Value |

| IUPAC Name | Diethyl pyridine-2,5-dicarboxylate |

| Synonyms | Diethyl isocinchomeronate, Isocinchomeronic acid diethyl ester, Pyridine-2,5-dicarboxylic acid diethyl ester, 2,5-Pyridinedicarboxylic acid diethyl ester |

| CAS Number | 5552-44-3 |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| Physical Form | White to gray to brown powder or crystals |

Synthesis of Ethyl 2,5-Pyridinedicarboxylate

The most common and established method for synthesizing diethyl 2,5-pyridinedicarboxylate is through the Fischer esterification of pyridine-2,5-dicarboxylic acid.[1]

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of diethyl 2,5-pyridinedicarboxylate from 2,5-pyridinedicarboxylic acid and ethanol using an acid catalyst.

Materials:

-

2,5-Pyridinedicarboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Benzene

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

-

Hexane

-

Diethyl Ether (Et₂O)

Procedure:

-

Suspend 100 g (0.6 mol) of 2,5-pyridinedicarboxylic acid in 300 mL of absolute ethanol.

-

Over a period of 1.5 hours, slowly add 100 mL of concentrated sulfuric acid to the suspension. The solid will gradually dissolve.

-

Reflux the resulting brown reaction mixture for 16 hours.[2]

-

Add 200 mL of benzene to the mixture.

-

Remove the benzene/ethanol/water azeotrope at a rate of 30 mL every 30 minutes. Add a 1:1 mixture of benzene/ethanol at 30-minute intervals to maintain the reaction volume.

-

After 5 hours, pour the reaction mixture into 30 L of ice-water.

-

Neutralize the mixture by adding solid sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined ethyl acetate layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product as a yellow solid.[2]

-

Purify the crude solid using silica gel chromatography (eluting with 25% and then 50% diethyl ether in hexane) to obtain the pure diethyl 2,5-pyridinedicarboxylate.[2]

-

Recrystallize the purified solid from diethyl ether/hexane to obtain pale yellow crystals.[2]

Biological and Medicinal Relevance

While ethyl 2,5-pyridinedicarboxylate itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities. Furthermore, its parent compound, 2,5-pyridinedicarboxylic acid, is a known inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[3][4] This suggests that ethyl 2,5-pyridinedicarboxylate could act as a prodrug, being hydrolyzed in vivo to the active dicarboxylic acid.

Anti-Trypanosomatid Activity of Derivatives

A study exploring new pyridine-2,5-dicarboxylate esters bearing fragments from natural products demonstrated their potential as anti-trypanosomatid agents against Trypanosoma cruzi, the causative agent of Chagas disease. The following table summarizes the in vitro activity of some of these derivatives.

Table 2: Anti-Trypanosomatid Activity of Pyridine-2,5-Dicarboxylate Derivatives

| Compound | R¹ | R² | IC₅₀ (µM) vs. T. cruzi NINOA | IC₅₀ (µM) vs. T. cruzi M379 |

| 3a | Phenyl | Ethyl | 42.44 | >100 |

| 4a | Phenyl | Benzyl | 56.58 | >100 |

| 5a | Phenyl | p-Methylbenzyl | >100 | >100 |

| 4b | 4-Fluorophenyl | Benzyl | 39.03 | 28.32 |

| 8c | 4-Methoxyphenyl | Menthyl | 47.78 | 42.11 |

Data extracted from a study on novel pyridine-2,5-dicarboxylate esters as anti-trypanosomatid agents.

Inhibition of D-dopachrome Tautomerase (D-DT) Signaling

The parent diacid, 2,5-pyridinedicarboxylic acid, has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT).[3][4] D-DT is a cytokine that, like macrophage migration inhibitory factor (MIF), binds to the cell surface receptor CD74, leading to the activation of downstream pro-inflammatory signaling pathways, including the ERK1/2 MAP kinase pathway.[5][6] By inhibiting D-DT, 2,5-pyridinedicarboxylic acid can block the activation of CD74 and subsequent inflammatory responses.

The following diagram illustrates the signaling pathway initiated by D-DT binding to its receptor CD74 and the point of inhibition by 2,5-pyridinedicarboxylic acid.

Caption: D-DT/CD74 signaling pathway and inhibition.

This pathway highlights a potential therapeutic strategy where ethyl 2,5-pyridinedicarboxylate could serve as a prodrug, delivering the active inhibitor, 2,5-pyridinedicarboxylic acid, to sites of inflammation.

Applications in Materials Science

Beyond its biological relevance, diethyl 2,5-pyridinedicarboxylate and its parent diacid are valuable building blocks in materials science. Pyridine-2,5-dicarboxylic acid is utilized as an organic linker in the synthesis of metal-organic frameworks (MOFs).[1] These porous materials have potential applications in gas storage and separation. Furthermore, polymers derived from 2,5-diethyl pyridinedicarboxylate are being explored as bio-based alternatives to traditional plastics due to their comparable thermal properties.[1]

Conclusion

Ethyl 2,5-pyridinedicarboxylate is a versatile chemical scaffold with significant potential for researchers in drug discovery and materials science. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics. The inhibitory action of its parent diacid on the D-DT/CD74 signaling pathway presents a compelling avenue for the design of new anti-inflammatory agents. Further investigation into the direct biological effects of ethyl 2,5-pyridinedicarboxylate and the development of new derivatives are warranted to fully exploit its therapeutic and material science potential.

References

- 1. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchwithrowan.com [researchwithrowan.com]

- 5. The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modeling of both shared and distinct interactions between MIF and its homologue D-DT with their common receptor CD74 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Diethyl 2,5-Pyridinedicarboxylate from Isocinchomeronic Acid

Introduction

Diethyl 2,5-pyridinedicarboxylate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and functional materials. Its preparation from isocinchomeronic acid (2,5-pyridinedicarboxylic acid) is a fundamental esterification reaction. This document provides detailed protocols for this synthesis, tailored for researchers, scientists, and professionals in drug development. The methodologies are based on established chemical literature, ensuring reproducibility and scalability.

Reaction Scheme

The synthesis involves a Fischer esterification of isocinchomeronic acid using ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction proceeds by protonation of the carboxylic acid groups, followed by nucleophilic attack of ethanol to form the corresponding diethyl ester.

Chemical Equation:

Isocinchomeronic Acid + 2 Ethanol ⇌ Diethyl 2,5-pyridinedicarboxylate + 2 H₂O (in the presence of H₂SO₄)

Experimental Protocols

Method 1: Fischer Esterification with Sulfuric Acid

This protocol is a common and effective method for the synthesis of diethyl 2,5-pyridinedicarboxylate.[1][2]

Materials:

-

Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Benzene

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

-

Brine

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel

-

Diethyl Ether (Et₂O)

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 100 g (0.6 mol) of isocinchomeronic acid in 300 mL of absolute ethanol.

-

Acid Addition: Slowly add 100 mL of concentrated sulfuric acid to the suspension over a period of 1.5 hours. The solid will gradually dissolve.

-

Reflux: Heat the resulting brown reaction mixture to reflux and maintain for 16 hours.[1][2]

-

Azeotropic Removal of Water: Add 200 mL of benzene to the reaction mixture. Remove the benzene/ethanol/water azeotrope by distillation at a rate of 30 mL every 30 minutes. Replenish the reaction volume with a 1:1 mixture of benzene and ethanol at 30-minute intervals for 5 hours.

-

Quenching: Pour the cooled reaction mixture onto 30 L of ice-water.

-

Neutralization: Carefully add solid sodium bicarbonate to the aqueous mixture until it is neutralized.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Wash the combined ethyl acetate layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield a yellow solid.

-

Purification: Purify the crude solid by silica gel chromatography using a gradient of 25% to 50% diethyl ether in hexane as the eluent.

-

Recrystallization: Recrystallize the purified solid from a mixture of diethyl ether and hexane to obtain pale yellow crystals of diethyl 2,5-pyridinedicarboxylate.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Isocinchomeronic Acid | [1] |

| Reagents | Absolute Ethanol, Conc. H₂SO₄ | [1][2] |

| Reaction Time | 16 hours (reflux) | [1][2] |

| Yield | 90 g (from 100 g starting material) | [1] |

| Appearance | Pale yellow crystals | [1] |

| Melting Point | 46-47 °C | [1] |

| IR (mull, cm⁻¹) | 1730, 1710, 1600, 1375, 1280, 1250, 1100, 1030, 750 | [1] |

| ¹H NMR (CDCl₃, δ) | 1.47 & 1.50 (2t, J=7.5 Hz, 6H), 4.55 & 4.62 (2q, J=7.5 Hz, 4H), 8.17 (d, J=8 Hz, 1H), 8.47 (dd, J=2.5 Hz, J=8 Hz, 1H), 9.33 (d, J=2.5 Hz, 1H) | [1] |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of diethyl 2,5-pyridinedicarboxylate.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of Fischer esterification.

References

Application Note: Synthesis of Diethyl 2,5-Pyridinedicarboxylate via Fischer Esterification

Abstract

This application note provides a detailed protocol for the synthesis of diethyl 2,5-pyridinedicarboxylate through the Fischer esterification of 2,5-pyridinedicarboxylic acid with ethanol. This method utilizes a strong acid catalyst, typically sulfuric acid, and an excess of ethanol to drive the reaction towards the formation of the desired diester. Diethyl 2,5-pyridinedicarboxylate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] The protocol herein describes a robust and scalable procedure suitable for laboratory and pilot-plant applications.

Introduction

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[3][4][5] This application note details the diesterification of 2,5-pyridinedicarboxylic acid with ethanol, a process of significant interest due to the utility of the resulting product, diethyl 2,5-pyridinedicarboxylate, as a key intermediate in various synthetic pathways.[1]

The pyridine nucleus within the target molecule offers a site for further functionalization, making it a versatile scaffold in medicinal chemistry and materials science.[1] The ester functionalities can undergo various transformations, such as hydrolysis, amidation, and reduction, to generate a diverse range of derivatives.[1]

Reaction Scheme

Caption: Overall reaction for the Fischer esterification of 2,5-pyridinedicarboxylic acid.

Experimental Protocol

This protocol is adapted from a literature procedure.[6]

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2,5-Pyridinedicarboxylic Acid | ≥98% | Commercially Available | |

| Absolute Ethanol (EtOH) | Anhydrous | Commercially Available | Used as both reactant and solvent. |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available | Catalyst. Handle with extreme care. |

| Benzene | Anhydrous | Commercially Available | For azeotropic removal of water. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Prepared in-house | For neutralization. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |

| Brine (Saturated NaCl) | Saturated Solution | Prepared in-house | For washing. |